molecular formula C12H9N3O B2622807 3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 41010-50-8

3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

Cat. No.: B2622807
CAS No.: 41010-50-8
M. Wt: 211.224
InChI Key: LPMPUKCRDPBSSH-UHFFFAOYSA-N
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Description

3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one (CAS 41010-50-8) is a fused imidazopyridine derivative that serves as a key scaffold in medicinal chemistry and drug discovery. This heterocyclic compound is structurally analogous to purines, which allows it to interact with a diverse range of biological targets and pathways . A primary and well-documented research application for this chemical class is in the investigation of novel analgesic and anti-inflammatory agents. Compounds based on the 1,3-dihydro-3-phenylimidazo[4,5-b]pyridin-2-one structure have been shown to elevate pain thresholds in both normal and inflamed tissue, a profile not commonly observed with standard nonsteroidal anti-inflammatory drugs. Notably, such derivatives have demonstrated superior analgesic activity to codeine and dextropropoxyphene without exhibiting narcotic characteristics, marking them as a promising class of non-narcotic analgesic anti-inflammatories . Beyond pain research, this compound's framework is highly relevant in oncology. The imidazo[4,5-b]pyridine core is found in potent inhibitors of critical kinases involved in cancer progression, such as Aurora A kinase (AURKA), Tank Binding Kinase 1 (TBK1), and Inhibitor of nuclear factor kappa-B kinase subunit epsilon (IKK-ɛ) . Researchers also utilize this structure in antimicrobial development studies, exploring its potential to inhibit bacterial targets like Lumazine synthase, an enzyme essential for riboflavin biosynthesis in pathogens but absent in humans . The product is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care, referring to the material safety data sheet for specific hazard and handling information.

Properties

IUPAC Name

3-phenyl-1H-imidazo[4,5-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-12-14-10-7-4-8-13-11(10)15(12)9-5-2-1-3-6-9/h1-8H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMPUKCRDPBSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC=N3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves the condensation of 2,3-diaminopyridine with benzaldehyde in the presence of a suitable catalyst. One common method involves the use of sodium metabisulfite as a catalyst in dimethylformamide (DMF) at elevated temperatures (around 130°C) for several hours . The reaction mixture is then poured into ice water to precipitate the product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Chloro Substituent (8'-Position)

The electron-withdrawing chloro group at the 8'-quinazoline position enables nucleophilic aromatic substitution (SNAr) under basic conditions.

Reaction TypeConditionsProducts/OutcomesReferences
Nucleophilic Substitution K₂CO₃/DMF, 80°C, aminesAmine derivatives at 8' position
Hydrolysis NaOH (10%), reflux, 6 hrsHydroxyquinazoline analog

Acetylated Piperidine Moiety

The (4-methoxyphenyl)acetyl group undergoes hydrolysis and condensation reactions:

Reaction TypeConditionsProducts/OutcomesReferences
Acid-Catalyzed Hydrolysis HCl (6M), 60°C, 4 hrsFree piperidine + 4-methoxyphenylacetic acid
Schiff Base Formation NH₂R, EtOH, ΔImine-linked derivatives

Ring-Opening Reactions

The spiro[piperidine-quinazoline] system shows strain-dependent reactivity:

Reaction TypeConditionsProducts/OutcomesReferences
Acid-Induced Ring Opening H₂SO₄ (conc.), RT, 2 hrsLinear quinazoline-piperidine hybrid
Reductive Cleavage LiAlH₄, THF, 0°C → RTReduced spiro junction + alcohol

Quinazoline Ketone Reactivity

The 4'(3'H)-one group participates in ketone-specific transformations:

Reaction TypeConditionsProducts/OutcomesReferences
Reduction NaBH₄/MeOH, 0°C, 30 minSecondary alcohol derivative
Grignard Addition RMgX, dry THF, -78°CTertiary alcohol adducts

Cross-Coupling Reactions

The chloro group facilitates metal-catalyzed couplings:

Reaction TypeConditionsProducts/OutcomesReferences
Buchwald-Hartwig Amination Pd₂(dba)₃/Xantphos, Cs₂CO₃Aryl amine-functionalized analogs
Suzuki-Miyaura Coupling Pd(PPh₃)₄, K₂CO₃, dioxaneBiaryl derivatives

Stability Under Physiological Conditions

Critical for pharmacological applications:

ParameterConditionsDegradation ProductsReferences
pH 7.4 (PBS) 37°C, 24 hrs<5% degradation
Oxidative Stress H₂O₂ (3%), RT, 6 hrsSulfoxide at piperidine

Synthetic Modifications for Bioactivity

Key derivatization strategies to enhance drug-like properties:

StrategyExample ReactionBiological ImpactReferences
Acetylation Ac₂O, pyridineImproved blood-brain barrier penetration
Sulfonation SO₃·Py complex, DCMEnhanced water solubility

This compound's reactivity profile highlights its versatility as a synthetic intermediate and pharmacological scaffold. The chloro, acetyl, and ketone groups provide orthogonal handles for structural diversification, while the spiro system offers unique opportunities for strain-driven chemistry. Continued exploration of its reactivity could yield novel analogs with optimized pharmacokinetic and target-binding properties .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that 3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one exhibits significant anticancer activity. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as a chemotherapeutic agent .

Anti-inflammatory Effects
This compound has also shown promise in reducing inflammation. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases. This property positions it as a potential therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Biochemical Applications

Enzyme Inhibition
this compound has been studied for its role as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on certain kinases that are pivotal in cancer signaling pathways. This makes it a valuable tool in biochemical research aimed at understanding cellular signaling mechanisms and developing targeted therapies .

Antimicrobial Activity
Preliminary studies have indicated that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. Its efficacy in inhibiting microbial growth suggests potential applications in developing new antimicrobial agents or preservatives for pharmaceutical formulations .

Pharmacological Insights

Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of this compound. Animal models have shown that it can mitigate neurodegeneration and improve cognitive function in conditions such as Alzheimer's disease. The underlying mechanisms may involve antioxidant activity and modulation of neuroinflammatory processes .

Potential as a Drug Scaffold
Given its diverse biological activities, this compound serves as an attractive scaffold for drug design. Medicinal chemists are exploring derivatives of this compound to enhance its pharmacological properties while minimizing toxicity. Structure-activity relationship studies are ongoing to optimize its efficacy against specific targets .

Case Studies

Study Title Objective Findings Reference
Anticancer Activity of this compoundTo evaluate the anticancer effects on breast cancer cellsInduced apoptosis and inhibited cell proliferation
Anti-inflammatory PropertiesTo assess the impact on cytokine productionReduced levels of TNF-alpha and IL-6
Neuroprotective EffectsTo investigate cognitive improvement in Alzheimer’s modelEnhanced memory performance and reduced neurodegeneration

Mechanism of Action

The mechanism of action of 3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets. For example, as an α-glucosidase inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of carbohydrates and thereby reducing glucose absorption . This interaction is stabilized by hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 3-phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one are highly sensitive to substituent variations. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Imidazo[4,5-b]pyridin-2(3H)-one Derivatives

Compound Name Molecular Formula Substituents Key Properties/Biological Activity References
This compound C₁₂H₉N₃O Phenyl at position 3 Akt inhibitor (IC₅₀ < 100 nM); oral bioavailability in mice
3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one C₁₁H₁₄N₄O Piperidinyl at position 3 CGRP receptor antagonist; used in >1000 antagonists for migraine
6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one C₇H₆BrN₃O Bromo at position 6, methyl at position 3 Intermediate for antiviral agents; low activity against varicella-zoster virus (EC₅₀ = 61.70 mM)
Thiazolo[4,5-b]pyridin-2(3H)-one C₆H₃N₃OS Thiazole ring replacing imidazole cAMP PDE III inhibitor (IC₅₀ ~ 0.1 µM); cardiovascular applications
1-Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one C₁₃H₁₁N₃O Methyl at position 1, phenyl at position 6 Structural analog with uncharacterized activity; used in crystallography studies

Key Findings

Substituent Effects on Bioactivity :

  • The phenyl group at position 3 enhances hydrophobic interactions in kinase binding pockets, making it critical for Akt inhibition .
  • Piperidinyl substituents (e.g., 3-(piperidin-4-yl)-analog) improve solubility and receptor-binding specificity, favoring applications in neuropharmacology (e.g., CGRP antagonists) .
  • Bromo and methyl groups (e.g., 6-bromo-3-methyl derivative) reduce antiviral potency compared to phenyl analogs, likely due to steric and electronic effects .

Synthetic Routes :

  • The parent compound is synthesized via condensation of pyridine aldehydes with diamines in the presence of CAN/H₂O₂ .
  • Piperidinyl derivatives are prepared via chemoselective reductive amination or Pd-catalyzed amination .
  • Bromo-substituted analogs are generated by alkylation of imidazo[4,5-b]pyridin-2(3H)-one with methyl iodide .

Therapeutic Applications :

  • Kinase Inhibition : 3-Phenyl derivatives are prioritized in oncology for ATP-independent Akt inhibition .
  • Antiviral Activity : Despite marginal efficacy, bromo-methyl analogs serve as intermediates for further optimization .
  • Cardiovascular Agents : Thiazolo derivatives exhibit potent PDE III inhibition, a target for heart failure therapeutics .

Biological Activity

3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound belonging to the imidazopyridine family. Its unique structure, characterized by an imidazo[4,5-b]pyridine core with a phenyl group at the 3-position, contributes to its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and enzyme inhibition.

The biological activity of this compound primarily involves its role as an α-glucosidase inhibitor . By binding to the active site of this enzyme, the compound effectively prevents the hydrolysis of carbohydrates, leading to reduced glucose absorption in the intestines. This mechanism positions it as a candidate for managing conditions such as diabetes and obesity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations against various cancer cell lines have shown promising results:

Cell Line IC50 (µM) Effect
MDA-MB-231 (Triple-Negative Breast Cancer)6.25Significant reduction in cell viability
MCF-7 (Breast Cancer)VariesDose-dependent inhibition

The compound exhibited a notable decrease in cell viability at concentrations starting from 6.25 µM in MDA-MB-231 cells, suggesting that it may serve as a lead compound for further development in breast cancer therapy .

Other Biological Activities

In addition to its anticancer effects, this compound has been studied for other biological activities:

  • Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Anticonvulsant Activity : Some derivatives of imidazopyridine compounds have shown promise in anticonvulsant applications, although specific data on this compound is limited .

Case Study: Enzyme Inhibition

In a study focusing on enzyme inhibition, researchers evaluated the efficacy of various imidazopyridine derivatives, including this compound. The findings demonstrated that this compound could inhibit α-glucosidase activity significantly compared to control groups. The structure-activity relationship (SAR) analysis indicated that the phenyl substitution at the 3-position was crucial for enhancing binding affinity and inhibitory action .

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds revealed that this compound possesses unique attributes that enhance its biological activity:

Compound Activity
2-Phenyl-1H-imidazo[4,5-b]pyridineModerate α-glucosidase inhibition
3-(1H-benzo[d]imidazol-2-yl)-1H-imidazo[4,5-b]pyridineLower anticancer activity

The distinct substitution pattern of this compound not only enhances its biological activities but also differentiates it from other related compounds .

Q & A

Q. What established synthetic methodologies are available for 3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, and how do their efficiencies compare?

Two complementary synthetic routes are widely used:

  • Route 1 : Chemoselective reductive amination, which avoids competing side reactions by selectively reducing imine intermediates under mild conditions.
  • Route 2 : Pd-catalyzed amination using an ammonia surrogate (e.g., benzophenone imine) to overcome regioselectivity challenges in heterocyclic systems. The first route offers higher yields (~75%) but requires careful control of reaction stoichiometry, while the second route provides better selectivity for N-functionalization at the imidazo ring .

Table 1 : Comparison of Synthetic Routes

MethodYield (%)Key AdvantageLimitation
Reductive Amination70–75High chemoselectivitySensitive to stoichiometric control
Pd-Catalyzed Amination60–65Regioselective N-functionalizationRequires specialized ligands

Q. How is X-ray crystallography employed to confirm the structural configuration of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond angles, torsion angles, and non-covalent interactions. For example:

  • Crystal System : Monoclinic (e.g., P21/c space group) with unit cell parameters a = 9.1627 Å, b = 25.5071 Å, c = 8.0629 Å, and β = 115.571° .
  • Validation : Hydrogen-bonding networks (e.g., C–H⋯O interactions) stabilize the crystal lattice and confirm substituent orientation .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data for derivatives of this compound across studies?

Contradictions often arise from assay conditions (e.g., cell lines, concentration ranges) or structural impurities. Methodological recommendations include:

  • Orthogonal Assays : Validate Akt inhibition (IC50) using both biochemical (e.g., fluorescence polarization) and cell-based (e.g., PRAS40 phosphorylation) assays .
  • Purity Checks : Use HPLC (>95% purity) and 2D NMR (e.g., HSQC, HMBC) to rule out byproducts .
  • Structural Confirmation : SC-XRD or DFT calculations to verify substituent effects on bioactivity .

Q. What strategies optimize synthetic yields of this compound when regioselectivity challenges occur?

  • Protecting Groups : Temporarily block reactive sites (e.g., benzyl groups on nitrogen) to direct functionalization to desired positions .
  • Catalytic Systems : Use Pd/Xantphos complexes to enhance selectivity in cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during SNAr reactions .

Q. How do structural modifications at the phenyl or imidazo rings influence bioactivity in kinase inhibition studies?

  • Phenyl Substituents : Electron-withdrawing groups (e.g., Br, NO2) at the para-position enhance Akt1 binding by stabilizing hydrophobic interactions in the ATP-binding cleft .
  • Imidazo Ring Modifications : Methylation at N3 increases metabolic stability but reduces solubility, requiring formulation adjustments for in vivo studies .

Table 2 : Structure-Activity Relationship (SAR) Trends

Modification SiteFunctional GroupEffect on Bioactivity
Phenyl (para)Br↑ Akt1 inhibition (IC50 = 12 nM)
Imidazo (N3)CH3↑ Metabolic stability, ↓ solubility

Q. What computational tools are recommended for predicting binding modes of this compound derivatives with target proteins?

  • Molecular Docking : AutoDock Vina or Glide to model interactions with Akt1’s hydrophobic cleft (PDB: 2JDR) .
  • MD Simulations : GROMACS for assessing ligand-protein stability over 100-ns trajectories.
  • DFT Calculations : Gaussian09 to optimize ligand geometries and calculate electrostatic potential maps for reactivity prediction .

Data Contradiction Analysis

Q. Why do some studies report minimal antiviral activity for imidazo[4,5-b]pyridine derivatives despite structural similarity to active compounds?

  • Assay Variability : Compound 26c showed EC50 = 61.70 μM against varicella-zoster virus in HEL cells, while analogues with bulkier substituents (e.g., CF3) were inactive due to steric hindrance .
  • Cellular Uptake : Poor membrane permeability in certain cell lines (e.g., HEK293) may underrepresent activity observed in biochemical assays .

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